molecular formula C8H18N2O B13204651 6-Amino-4-ethylhexanamide

6-Amino-4-ethylhexanamide

Cat. No.: B13204651
M. Wt: 158.24 g/mol
InChI Key: KWWKPTHAQODGSV-UHFFFAOYSA-N
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Description

6-Amino-4-ethylhexanamide (CAS 1315365-49-1) is a chemical building block of interest in medicinal chemistry and pharmaceutical research. It is characterized by its primary amine and carboxamide functional groups, which make it a versatile intermediate for the synthesis of more complex molecules. The compound has a molecular formula of C8H18N2O and a molecular weight of 158.24 g/mol . This diamide derivative serves as a key precursor in organic synthesis. Scientific literature indicates its structural motif is utilized in developing compounds for biochemical research. For instance, a derivative of this compound, 6-amino-N-[2-(4-hydroxyphenyl)ethyl]hexanamide, has been used as a synthetic intermediate in the creation of hyaluronan-tyramine conjugates. These conjugates are instrumental in the development of enzymatically crosslinkable hydrogels that mimic the extracellular matrix (ECM), which are valuable tools for 3D cell culture and tissue engineering research . As a supplier, we provide this compound as a high-purity solid for research purposes. It is strictly for laboratory use and is a valuable asset for researchers working in areas such as polymer chemistry, biomaterial science, and drug discovery. This product is labeled with the appropriate safety information and is intended for use by qualified laboratory professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

6-amino-4-ethylhexanamide

InChI

InChI=1S/C8H18N2O/c1-2-7(5-6-9)3-4-8(10)11/h7H,2-6,9H2,1H3,(H2,10,11)

InChI Key

KWWKPTHAQODGSV-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC(=O)N)CCN

Origin of Product

United States

Synthetic Methodologies for 6 Amino 4 Ethylhexanamide

Established Reaction Pathways for Amide Bond Formation

The creation of an amide bond is a cornerstone of organic synthesis. For a molecule like 6-Amino-4-ethylhexanamide, several reliable methods can be employed, each with distinct advantages concerning reaction conditions and substrate compatibility.

Carbodiimide-mediated coupling is a versatile method for forming amide bonds by activating carboxyl groups for direct reaction with primary amines. thermofisher.com These reagents, considered "zero-length" crosslinkers, facilitate the bond formation without becoming part of the final molecule. thermofisher.com The process begins with the reaction of a carboxylic acid with a carbodiimide (B86325), which forms a highly reactive O-acylisourea intermediate. nih.gov This intermediate can then react with an amine to form the desired amide.

Commonly used carbodiimides include Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). peptide.com EDC is particularly useful in many applications because it and its urea (B33335) byproduct are water-soluble, allowing for easy removal through aqueous extraction after the reaction is complete. peptide.com

To minimize side reactions and prevent racemization, especially in peptide synthesis, an additive such as 1-Hydroxybenzotriazole (B26582) (HOBt) is often included. nih.govpeptide.com HOBt reacts with the O-acylisourea intermediate to form an OBt active ester, which is less reactive but more selective, leading to a more efficient and cleaner reaction. nih.gov

Interactive Table: Comparison of Common Carbodiimide Reagents

Reagent Acronym Solubility Byproduct Solubility Key Features
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide EDC, EDAC Water-soluble Water-soluble Ideal for biological applications; easy byproduct removal. peptide.com
Dicyclohexylcarbodiimide DCC Organic solvents Insoluble in most organic solvents Byproduct precipitates, facilitating removal in solution-phase reactions. peptide.com

Nucleophilic substitution, specifically nucleophilic acyl substitution, is a fundamental reaction for amide synthesis. This pathway typically involves the reaction of a nucleophile, such as ammonia (B1221849) or a primary amine, with a carboxylic acid derivative that has been "activated" with a good leaving group.

The most common examples involve the use of acid halides (acyl chlorides) or anhydrides. The amine attacks the electrophilic carbonyl carbon of the acyl compound, leading to the formation of a tetrahedral intermediate. Subsequently, the leaving group (e.g., a halide ion) is expelled, and the amide bond is formed. The reaction of acyl chlorides with amines is often exothermic and may require cooling to control the reaction rate.

Acylation is the process of adding an acyl group to a compound, and it is the definitive step in forming the hexanamide (B146200) structure. thieme-connect.de This can be achieved using various acylating agents. researchgate.net

Acid Halides : Acyl chlorides are highly reactive and readily acylate amines to form amides in high yields. For substrates with high boiling points, thionyl chloride is a suitable reagent for preparing the necessary acyl chloride from the corresponding carboxylic acid.

Anhydrides : Acid anhydrides are also effective acylating agents, though they are generally less reactive than their corresponding acyl halides. This reduced reactivity results in a slower reaction rate.

In cases with less reactive amines or significant steric hindrance, a catalyst such as 4-(Dimethylamino)pyridine (DMAP) may be added to increase the reaction rate. thieme-connect.de

Precursor Selection and Chemical Transformations

The successful synthesis of this compound hinges on the logical selection of starting materials and a well-designed sequence of chemical transformations to build the final molecule.

The backbone of the target molecule is a substituted hexanamide. Therefore, a logical precursor is a derivative of hexanoic acid. 6-Aminohexanoic acid is an ideal starting material as it already contains the required six-carbon chain and the terminal amino group. mdpi.comnih.gov This ω-amino acid provides a flexible and hydrophobic structural element. mdpi.com The synthetic challenge then becomes the introduction of the ethyl group at the C4 position and the conversion of the carboxylic acid moiety into a primary amide.

Alternatively, syntheses can begin with simpler precursors like levulinic acid (4-oxopentanoic acid), which can be condensed with aldehydes to build the carbon skeleton. nih.govresearchgate.net

Introducing an ethyl group at the C4 position of a hexanoic acid chain is a key strategic step that requires specific synthetic maneuvers. Since direct alkylation of an unactivated carbon chain is not feasible, the precursor must contain a functional group that facilitates this transformation.

One plausible strategy involves starting with a precursor containing a ketone at the C4 position, such as a 4-oxohexanoic acid derivative. This can be synthesized through methods like the condensation of an appropriate aldehyde with levulenic acid. nih.govresearchgate.net Once the 4-oxo intermediate is obtained, several reactions can be used to introduce the ethyl group:

Wittig Reaction : The ketone can be reacted with an ethyl-substituted Wittig reagent (e.g., ethyltriphenylphosphonium bromide) to form an alkene at the C4 position.

Grignard Reaction : A Grignard reagent, such as ethylmagnesium bromide, can be added to the ketone to form a tertiary alcohol.

Following either of these steps, a reduction reaction (e.g., catalytic hydrogenation) is necessary to convert the newly formed double bond or hydroxyl group into the final ethyl substituent, thus completing the carbon skeleton of this compound.

Incorporation of the Primary Amine at Position 6

The introduction of a primary amine at the C-6 position of the hexanamide backbone is a critical transformation that can be achieved through several reliable synthetic routes. These methods typically involve the reduction of a nitrogen-containing functional group, which is strategically placed at the terminus of a six-carbon chain.

One of the most common approaches begins with a 6-halo-4-ethylhexanoic acid derivative. The halide, typically bromide, can be displaced by a nitrogen nucleophile. The use of sodium azide (B81097) (NaN₃) is particularly effective, as the resulting alkyl azide is non-nucleophilic, preventing over-alkylation which can be a significant side reaction when using ammonia directly. organic-chemistry.orgacs.org The alkyl azide is then cleanly reduced to the primary amine using reagents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. organic-chemistry.orgacs.org

Alternatively, a nitrile group can serve as a precursor to the primary amine. This route often starts from a 5-halovaleronitrile, which can be extended by one carbon to introduce the C-4 ethyl group, followed by hydrolysis of the nitrile to the carboxylic acid and subsequent reduction of the nitrile to the amine. The reduction of the nitrile is also commonly accomplished with LiAlH₄ or catalytic hydrogenation. organic-chemistry.orgub.edu

Rearrangement reactions of carboxylic acid derivatives also provide a powerful method for installing the C-6 amine. The Hofmann rearrangement utilizes the corresponding heptanedioic acid monoamide, which upon treatment with bromine and a strong base, undergoes rearrangement to yield the 6-aminohexanoic acid derivative, having lost one carbon atom. organic-chemistry.orgacs.org Similarly, the Curtius rearrangement starts with an acyl azide, derived from the corresponding carboxylic acid, which rearranges upon heating to an isocyanate that can be hydrolyzed to the primary amine. mdpi.com Both rearrangements offer a way to form the C-N bond with high efficiency.

Protective Group Strategies in the Synthesis of Amino-Substituted Hexanamides

Given the presence of two reactive nitrogen-containing functional groups in this compound (the terminal amine and the amide), a robust protecting group strategy is essential to ensure chemoselectivity during synthesis. The primary amine at the C-6 position is significantly more nucleophilic than the amide nitrogen and must be temporarily masked to prevent unwanted side reactions during the formation of the amide bond.

Carbamates are the most widely employed class of protecting groups for amines due to their ease of installation, stability across a range of reaction conditions, and selective removal. lookchem.com

tert-Butoxycarbonyl (Boc): The Boc group is a cornerstone of amine protection. It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O). The Boc group is highly stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). lookchem.com This orthogonality makes it ideal for a synthesis where the final amide bond is formed under neutral or basic conditions.

Benzyloxycarbonyl (Cbz or Z): The Cbz group is another prevalent amine protecting group, installed using benzyl chloroformate. Its key advantage is its stability to acidic and basic conditions, allowing for a broad range of subsequent reactions. The Cbz group is typically removed by catalytic hydrogenation (e.g., H₂/Pd-C), a mild method that does not affect most other functional groups, including the newly formed amide. lookchem.com

9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is particularly useful in modern peptide synthesis and can be applied here. It is introduced using Fmoc-Cl or Fmoc-OSu. The defining characteristic of the Fmoc group is its lability to mild basic conditions, typically a solution of piperidine in an organic solvent. lookchem.com This allows for deprotection under conditions that would leave acid-labile (e.g., Boc) and hydrogenation-labile (e.g., Cbz) groups intact, providing excellent orthogonality.

Table 1: Comparison of Common Amine Protecting Groups
Protecting GroupAbbreviationIntroduction ReagentCleavage ConditionsKey Advantages
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Strong Acid (e.g., TFA)Stable to base and hydrogenation
BenzyloxycarbonylCbz or ZBenzyl chloroformateCatalytic Hydrogenation (H₂/Pd-C)Stable to acid and base
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSuMild Base (e.g., Piperidine)Cleaved under very mild, non-acidic conditions

Stereochemical Considerations in the Synthesis of Chiral Hexanamide Derivatives

The presence of a chiral center at the C-4 position of this compound necessitates stereocontrolled synthetic methods to produce enantiomerically pure or enriched material. The biological activity of chiral molecules is often dependent on their absolute stereochemistry, making asymmetric synthesis a critical aspect of their preparation.

Several strategies can be employed to establish the stereochemistry at the C-4 position of the 4-ethylhexanoic acid precursor:

Chiral Auxiliary-Mediated Alkylation: This is a well-established and reliable method for setting stereocenters. One of the most famous examples is the use of Evans' oxazolidinone auxiliaries . wikipedia.org In this approach, a chiral oxazolidinone is acylated to form an N-acyl oxazolidinone. Deprotonation of this compound with a strong base generates a chiral enolate, which then reacts with an ethylating agent (e.g., ethyl iodide). The bulky substituents on the chiral auxiliary direct the approach of the electrophile from the less hindered face, leading to a highly diastereoselective alkylation. wikipedia.orgresearchgate.net Subsequent hydrolysis or aminolysis removes the auxiliary, yielding the enantiomerically enriched 4-ethylhexanoic acid or its amide derivative. Pseudoephedrine is another practical chiral auxiliary that functions similarly, directing the stereoselective alkylation of its corresponding amide enolate. nih.gov

Asymmetric Conjugate Addition: This method involves the 1,4-addition of an ethyl nucleophile to an α,β-unsaturated ester, such as ethyl crotonate, in the presence of a chiral catalyst. nih.gov Copper-catalyzed systems using chiral phosphoramidite or other bidentate ligands are particularly effective. The chiral catalyst coordinates to the reactants, creating a chiral environment that biases the addition to one face of the double bond, resulting in the formation of the desired enantiomer of the 3-(ethyl)butanoate derivative, which can then be elaborated to the target molecule. This approach is highly atom-economical and can be very efficient.

The choice of method will depend on factors such as the availability of starting materials, the desired level of stereoselectivity, and the scalability of the reaction.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. The synthesis of this compound can be made more sustainable through several key strategies.

Traditional amide bond formation often relies on stoichiometric coupling reagents that generate significant amounts of waste. Biocatalysis offers a green alternative. Lipases, a class of hydrolase enzymes, have been shown to be highly effective catalysts for amidation reactions in non-aqueous media. mt.com

Candida antarctica lipase (B570770) B (CALB), often used in an immobilized form (e.g., Novozym 435), is particularly well-suited for this transformation. mt.comlonza.com The reaction proceeds by the lipase catalyzing the direct condensation of a carboxylic acid and an amine. The enzymatic approach offers several advantages:

High Selectivity: Enzymes often exhibit excellent chemo-, regio-, and stereoselectivity, reducing the need for protecting groups and minimizing side products. lonza.com

Mild Reaction Conditions: Enzymatic reactions are typically run at or near room temperature and atmospheric pressure, reducing energy consumption.

Environmental Benignity: Enzymes are biodegradable and non-toxic catalysts.

Reduced Waste: The direct amidation avoids the use of coupling agents and the waste they generate.

The efficiency of lipase-catalyzed amidation can be high, often achieving excellent conversions and yields without the need for extensive purification. mt.com

Table 2: Key Parameters in Lipase-Catalyzed Amide Synthesis
ParameterTypical Conditions/Considerations
EnzymeImmobilized Candida antarctica lipase B (CALB) is highly effective.
SubstratesDirect condensation of a carboxylic acid and an amine.
SolventAnhydrous organic solvents (e.g., 2-MeTHF, CPME) are preferred to shift the equilibrium towards amide formation.
TemperatureMild temperatures, typically in the range of 30-60 °C.
Water RemovalMolecular sieves can be added to remove the water byproduct and drive the reaction to completion.
AdvantagesHigh selectivity, mild conditions, reduced waste, environmentally friendly.

Solvent choice has a profound impact on the environmental footprint of a chemical process. Many traditional solvents used in amide synthesis, such as dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP), are now recognized as hazardous. Green chemistry encourages their replacement with safer, more sustainable alternatives.

Recent studies have identified several bio-based or less hazardous solvents that perform well in amide coupling reactions. wikipedia.orgadragos-pharma.com Solvents such as 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and isopropyl acetate (i-PrOAc) are considered greener alternatives. acs.org These solvents are often derived from renewable feedstocks, have better safety profiles, and are more easily recycled. The selection of a solvent should be guided by a holistic assessment of its lifecycle, including its origin, toxicity, and environmental fate.

Table 3: Comparison of Traditional vs. Green Solvents for Amide Synthesis
SolventClassificationKey Issues
Dichloromethane (DCM)TraditionalSuspected carcinogen, high volatility, environmental persistence.
N,N-Dimethylformamide (DMF)TraditionalReproductive toxicity, high boiling point makes removal difficult.
2-Methyltetrahydrofuran (2-MeTHF)GreenDerived from biomass, lower toxicity, good performance.
Cyclopentyl methyl ether (CPME)GreenLow peroxide formation, high boiling point, easily recycled.
Isopropyl acetate (i-PrOAc)GreenLow toxicity, readily biodegradable.

Industrial Scale-Up Considerations and Process Optimization for this compound Production

Translating a laboratory-scale synthesis to an industrial process introduces a new set of challenges related to safety, cost, efficiency, and regulatory compliance. The production of a specialty chemical like this compound requires careful process optimization.

Process Optimization with Design of Experiments (DoE): To ensure a robust and efficient process, statistical methods like Design of Experiments (DoE) are invaluable. mt.comacs.orgsyngeneintl.comresearchgate.net DoE allows for the simultaneous variation of multiple reaction parameters (e.g., temperature, concentration, catalyst loading) to identify the optimal conditions for yield and purity with a minimal number of experiments. This systematic approach provides a deep understanding of the process and helps define a reliable operating space. acs.orgresearchgate.net

Process Analytical Technology (PAT): The implementation of Process Analytical Technology (PAT) is crucial for modern chemical manufacturing. wikipedia.orgadragos-pharma.commt.comhamiltoncompany.com PAT involves the use of real-time, in-line analytical tools (such as FTIR or Raman spectroscopy) to monitor critical process parameters and quality attributes. This allows for continuous process control, ensuring consistency between batches, and enabling real-time release of the product, which can significantly reduce production time and costs. wikipedia.orgadragos-pharma.com

Continuous Flow Chemistry: For scaling up, transitioning from traditional batch reactors to continuous flow reactors offers significant advantages. lonza.comajinomoto.commt.com Flow chemistry involves pumping reagents through a network of tubes or microreactors where the reaction occurs. This technology provides superior control over reaction parameters like temperature and mixing, which is particularly important for exothermic reactions. The small reactor volumes enhance safety, and the continuous nature of the process can lead to higher throughput, better product consistency, and easier automation. ajinomoto.commt.com The scalability is also simplified; to produce more material, the system is run for a longer duration rather than being redesigned for a larger vessel. mt.com

Supply Chain and Raw Material Cost: On an industrial scale, the cost and availability of starting materials and reagents are paramount. For a multi-step synthesis, optimizing each step for yield and minimizing the use of expensive reagents or catalysts is critical for economic viability. The industrial production of specialty amino acids often relies on fermentation processes, which can be a cost-effective and sustainable source for chiral building blocks. yasmintrading.comnih.gov

By integrating these modern process development and manufacturing strategies, the synthesis of this compound can be efficiently, safely, and economically scaled to meet industrial demands.

Chemical Reactivity and Transformations of 6 Amino 4 Ethylhexanamide

Reactions Involving the Amide Functional Group

The amide functional group in 6-Amino-4-ethylhexanamide is characterized by a carbonyl carbon double-bonded to an oxygen atom and single-bonded to a nitrogen atom. This arrangement results in a resonance-stabilized system that renders the amide less reactive than other acyl derivatives. However, it can still undergo several important transformations.

Reduction Reactions

Amides can be reduced to their corresponding amines, a fundamental transformation in organic synthesis. This reaction effectively converts the carbonyl group (C=O) into a methylene (B1212753) group (CH₂). For this compound, this involves the reduction of the amide to yield 4-ethylhexane-1,6-diamine. Powerful reducing agents are typically required for this conversion. evitachem.com

Commonly employed reagents include lithium aluminum hydride (LiAlH₄) and, in some cases, sodium borohydride (B1222165) (NaBH₄), although LiAlH₄ is generally more effective for amide reduction. smolecule.com The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon.

Table 1: Reagents for Amide Reduction

Reagent Typical Conditions Product
Lithium Aluminum Hydride (LiAlH₄) Anhydrous ether (e.g., THF), followed by aqueous workup 4-ethylhexane-1,6-diamine

Hydrolysis Mechanisms

Amide hydrolysis cleaves the amide bond to yield a carboxylic acid and an amine (or ammonia). smolecule.com This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of ammonia (B1221849) (as an ammonium (B1175870) ion) lead to the formation of 6-amino-4-ethylhexanoic acid.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base, such as hydroxide (B78521) (OH⁻), the hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. masterorganicchemistry.com This forms a tetrahedral intermediate, which then eliminates the amide anion (⁻NH₂). A final acid-base reaction between the newly formed carboxylic acid and the strongly basic amide anion (or hydroxide) results in a carboxylate salt and ammonia. Acidic workup is required to protonate the carboxylate and obtain the final 6-amino-4-ethylhexanoic acid.

Hydrolysis of the corresponding lactam, ε-caprolactam, is a well-established method for producing 6-aminohexanoic acid, highlighting the industrial relevance of this type of transformation. nih.gov

Substitution Reactions at the Amide Nitrogen

Direct substitution at the amide nitrogen is generally challenging due to the delocalization of the nitrogen's lone pair of electrons into the carbonyl group, which reduces its nucleophilicity. However, the amide group can participate in nucleophilic substitution reactions under certain conditions. While direct alkylation on the nitrogen is difficult, the amide can be deprotonated by a very strong base to form an amidate anion, which can then act as a nucleophile. More commonly, transformations involving the amide nitrogen occur via intramolecular cyclization. For instance, ω-amino acids can undergo intramolecular cyclization to form lactams (cyclic amides). byjus.comwikipedia.org In the case of the parent amino acid, 6-amino-4-ethylhexanoic acid, intramolecular condensation between the amino group and the carboxylic acid would yield the corresponding lactam, 5-ethylazepan-2-one.

Reactions Involving the Primary Amino Functional Group

The primary amino group (-NH₂) at the C6 position of this compound is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This functionality is the primary site for reactions such as acylation and alkylation.

Nucleophilic Acyl Substitution Reactions

The primary amine readily acts as a nucleophile in nucleophilic acyl substitution reactions, attacking various acyl compounds to form a new amide bond. libretexts.orgyoutube.com This is a common method for elongating the carbon chain or introducing new functional groups. The reaction involves the attack of the amine's lone pair on the carbonyl carbon of an acyl derivative (like an acyl chloride or anhydride), leading to a tetrahedral intermediate. unizin.orgyoutube.com Elimination of the leaving group (e.g., Cl⁻) and a subsequent deprotonation step yield the final N-acylated product. youtube.com

For example, reacting this compound with an acyl chloride (R-COCl) would yield an N-acyl derivative. youtube.com

Table 2: Nucleophilic Acyl Substitution with the Primary Amine

Acylating Agent Typical Conditions Product Example (with Acetyl Chloride)
Acyl Halide (e.g., Acetyl Chloride) Aprotic solvent, often with a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct. youtube.com N-(6-amino-4-ethylhexanoyl)acetamide
Acid Anhydride (e.g., Acetic Anhydride) Can be run neat or in a solvent; may require mild heating. N-(6-amino-4-ethylhexanoyl)acetamide
Ester Requires heat or catalysis; generally less reactive than acyl halides or anhydrides. N-(6-amino-4-ethylhexanoyl)acetamide

This type of reaction is fundamental in the synthesis of polyamides like Nylon, where a diamine reacts with a diacid. chemguide.co.uk

Alkylation Reactions

The primary amino group can be alkylated by reacting with alkyl halides. This nucleophilic substitution reaction (Sₙ2) forms a secondary amine. A significant challenge in the alkylation of primary amines is controlling the extent of the reaction, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to overalkylation and the formation of tertiary amines and even quaternary ammonium salts. google.com

To achieve selective mono-N-alkylation, specific reagents and conditions can be employed, such as using a large excess of the primary amine or employing specialized catalysts and bases like cesium hydroxide (CsOH) or cesium carbonate (Cs₂CO₃), which have been shown to promote mono-alkylation. google.com Another strategy is reductive amination, where the amine reacts with an aldehyde or ketone to form an imine, which is then reduced in situ to the target secondary amine. organic-chemistry.org

Reactions Involving the Alkyl Chain and Ethyl Branch

The aliphatic backbone of this compound, while generally less reactive than the terminal functional groups, can undergo specific transformations, particularly oxidation and targeted functionalization.

The aliphatic amine and the hydrocarbon chain are susceptible to oxidation under various conditions, whereas the amide group is generally more resistant. The oxidation of primary aliphatic amines can lead to a variety of products, including hydroxylamines, nitroso compounds, and oximes, depending on the oxidant and reaction conditions. smolecule.com Strong oxidizing agents like potassium permanganate (B83412) can potentially lead to cleavage of the C-N bond or oxidation of the alkyl chain. smolecule.com The amide functional group itself is typically stable to oxidation, though it can be hydrolyzed to the corresponding carboxylic acid under harsh acidic or basic conditions. smolecule.com

Table 2: Potential Oxidation Reactions

Reagent Targeted Moiety Potential Product(s)
Hydrogen Peroxide (H₂O₂) Primary Amine Hydroxylamine, Oxime
Potassium Permanganate (KMnO₄) Primary Amine / Alkyl Chain Nitro Compound, Carboxylic Acid

Direct and selective functionalization of the C-H bonds within the alkyl chain, including the ethyl side group, represents a significant challenge in synthetic chemistry due to the inherent inertness of sp³ C-H bonds. rsc.org Modern synthetic methods, however, are increasingly able to achieve such transformations through transition-metal-catalyzed C-H activation. acs.org In the context of this compound, the amide functional group could potentially act as a directing group, guiding a metal catalyst (such as palladium, rhodium, or iridium) to activate C-H bonds at a specific position. snnu.edu.cnnih.gov

The ethyl group is located at the γ-carbon relative to the amide carbonyl. While many C-H activation methods target the β-position, γ-C-H functionalization is also known. nih.gov Such a reaction could, in principle, allow for the introduction of new functional groups (e.g., aryl, alkyl, or heteroatom groups) onto the ethyl side chain or the main chain at the C-4 position. These reactions often require specific ligand-metal combinations and carefully optimized conditions. rsc.orgsnnu.edu.cn The development of exo-type directing groups, which are derived from flexible functional groups like amides, has expanded the scope for site-selective C-H functionalization in aliphatic molecules. rsc.org

Multi-functional Reactivity and Selective Transformations

The presence of both an amine and an amide in the same molecule necessitates strategies for selective transformation if only one group is to be modified. The difference in reactivity between the highly nucleophilic primary amine and the relatively stable, non-basic amide is the primary basis for this selectivity. d-nb.info

Under neutral or slightly basic conditions, the primary amine will readily react with electrophiles, leaving the amide group untouched. For example, selective N-acylation of the amine can be achieved using standard coupling reagents, while the amide remains intact. beilstein-journals.org

Conversely, to make the amide group the reactive site, the reactivity of the amine must be suppressed. This is most commonly achieved by protonating the amine under acidic conditions. researchgate.net At a low pH, the amine exists as a non-nucleophilic ammonium salt, allowing for reactions that target the amide, such as hydrolysis or reduction, although these typically require harsh conditions.

For more complex synthetic routes, a protecting group strategy is often employed. The amine can be temporarily protected, for instance as a carbamate (B1207046) (e.g., Boc or Cbz), allowing for chemical manipulation of other parts of the molecule. The protecting group can then be removed under specific conditions to regenerate the free amine. This approach provides a robust method for achieving high selectivity in multi-step syntheses. d-nb.info The development of bifunctional catalysts that can interact with both the amine and amide moieties simultaneously also opens avenues for novel, highly selective transformations. mdpi.comnih.gov

Table 3: Strategies for Selective Transformations

Strategy Condition/Reagent Targeted Group for Reaction Rationale
pH Control (Basic/Neutral) pH > 8 Primary Amine Amine is a strong nucleophile; amide is unreactive.
pH Control (Acidic) pH < 4 Amide Amine is protonated to a non-nucleophilic ammonium salt.
Protecting Group e.g., Boc-anhydride Amide / Alkyl Chain Amine is masked as a stable carbamate, preventing its reaction.

Spectroscopic and Analytical Characterization Methodologies for 6 Amino 4 Ethylhexanamide

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a vital tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to four or more decimal places. copernicus.orgcopernicus.orgnih.gov This precision allows for the determination of the elemental composition of the parent ion, as it can distinguish between molecules with the same nominal mass but different chemical formulas. For 6-Amino-4-ethylhexanamide (C₈H₁₈N₂O), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

Expected HRMS Data for [M+H]⁺:

Molecular Formula: C₈H₁₉N₂O⁺

Calculated Exact Mass: 159.1497

An experimental HRMS value that matches this calculated mass to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.govchromforum.orgwaters.com This is particularly useful for analyzing complex mixtures and for providing clean mass spectra of individual components. For a polar compound like this compound, a reversed-phase LC method with a suitable mobile phase (e.g., water/acetonitrile or water/methanol (B129727) with additives like formic acid or ammonium (B1175870) acetate) would be employed for its separation and subsequent analysis by the mass spectrometer. waters.com

In the mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI), the molecule is expected to be observed primarily as the protonated molecule [M+H]⁺ in positive ion mode. Tandem mass spectrometry (MS/MS) experiments can be performed on this precursor ion to induce fragmentation and obtain structural information. The fragmentation of aliphatic amines and amides often involves characteristic cleavage patterns. nih.govjove.comlibretexts.orglibretexts.orgrsc.org

Expected fragmentation pathways for this compound include:

Alpha-cleavage adjacent to the amine group: This is a common fragmentation for amines and would result in the loss of an alkyl radical. jove.comlibretexts.org

Cleavage of the amide bond: This can lead to the formation of an acylium ion or the loss of the amide group as a neutral molecule. nih.govrsc.org

Loss of small neutral molecules: Such as ammonia (B1221849) (NH₃) or water (H₂O).

Predicted Key Fragments in MS/MS of [M+H]⁺:

m/z Proposed Fragment Fragmentation Pathway
142[M+H - NH₃]⁺Loss of ammonia
114[M+H - H₂O - NH₃]⁺Subsequent loss of water
86[C₄H₁₀N]⁺Alpha-cleavage at C4-C5 bond
72[C₄H₁₀N]⁺Alpha-cleavage at C5-C6 bond
44[C₂H₆N]⁺Cleavage of the propyl chain attached to the amine

Note: The relative intensities of these fragments would depend on the collision energy used in the MS/MS experiment.

Chromatographic Techniques for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and separation of non-volatile compounds like this compound. Due to the polar nature of the amino and amide groups, reversed-phase HPLC might result in poor retention on standard C18 columns. Therefore, alternative stationary phases are often more suitable.

Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode columns that possess both reversed-phase and ion-exchange characteristics can provide better retention and separation. helixchrom.com The use of an aqueous-organic mobile phase, often with a buffer to control the ionization state of the primary amine, is typical. Since this compound lacks a strong chromophore, UV detection would be limited to low wavelengths. More universal detection methods such as Evaporative Light Scattering Detection (ELSD) or mass spectrometry are more appropriate. For the separation of its enantiomers, chiral HPLC columns would be necessary. oup.com

Table 2: Hypothetical HPLC Parameters for the Analysis of this compound

Parameter Condition
Column HILIC or Mixed-Mode Cation-Exchange Column
Mobile Phase Acetonitrile/Water with Ammonium Acetate buffer
Detection ELSD or Mass Spectrometry (ESI-MS)
Flow Rate 1.0 mL/min
Injection Volume 10 µL

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring reaction progress and assessing the purity of this compound. osti.gov Due to its polarity, a silica (B1680970) gel stationary phase is appropriate. The mobile phase would typically consist of a mixture of a polar organic solvent, such as methanol or ethanol, and a less polar solvent like dichloromethane (B109758) or ethyl acetate, to achieve a suitable retention factor (Rf).

Visualization of the spot on the TLC plate requires a staining agent, as the compound is not UV-active. Ninhydrin is a common choice for detecting primary amines, which would react to produce a characteristic purple spot upon heating. researchgate.net Alternatively, iodine vapor can be used as a general-purpose stain. researchgate.net

Table 3: Representative TLC System for this compound

Parameter Condition
Stationary Phase Silica Gel 60 F₂₅₄
Mobile Phase Dichloromethane:Methanol (e.g., 9:1 v/v)
Visualization Ninhydrin solution followed by heating, or Iodine vapor

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and the presence of polar functional groups that can lead to poor peak shape and thermal decomposition. thermofisher.com Therefore, derivatization is necessary to convert the primary amine and amide groups into less polar, more volatile moieties.

Common derivatization reagents for amino groups include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or acylating agents. thermofisher.comsigmaaldrich.com The resulting derivatives can then be analyzed on a non-polar or medium-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, coupled with a Flame Ionization Detector (FID) or a mass spectrometer. thermofisher.comcore.ac.uknih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for the identification of the key functional groups within this compound. The presence of both a primary amine and a primary amide will give rise to characteristic absorption bands.

The primary amine (-NH₂) is expected to show a pair of medium-intensity N-H stretching bands in the region of 3500-3300 cm⁻¹. wpmucdn.compressbooks.puborgchemboulder.comspectroscopyonline.com The primary amide (-CONH₂) will also exhibit N-H stretching bands in a similar region, often appearing as two distinct peaks in dilute solutions. spcmc.ac.in A strong C=O stretching vibration (Amide I band) is characteristic of the amide group and typically appears around 1680-1630 cm⁻¹. wpmucdn.comspcmc.ac.in The N-H bending vibration of the primary amine can be observed around 1650-1580 cm⁻¹. orgchemboulder.com

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Primary Amine (R-NH₂)N-H Stretch (asymmetric & symmetric)3500 - 3300Medium
Primary Amine (R-NH₂)N-H Bend (scissoring)1650 - 1580Medium to Strong
Primary Amide (R-CONH₂)N-H Stretch~3350 and ~3180 (in solid state)Medium
Primary Amide (R-CONH₂)C=O Stretch (Amide I)1680 - 1630Strong
Primary Amide (R-CONH₂)N-H Bend (Amide II)1640 - 1600Medium
Alkyl GroupC-H Stretch2960 - 2850Strong

Chiroptical Spectroscopy for Stereochemical Analysis (if applicable to chiral forms)

The presence of a chiral center at the 4-position, where the ethyl group is attached, means that this compound can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are essential for the stereochemical analysis of such chiral molecules. vanderbilt.edu

While this compound itself may not have a suitable chromophore for direct CD analysis in the accessible UV-Vis range, derivatization with a chromophoric group can induce a measurable CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum of the derivatized compound can then be used to determine the absolute configuration of the chiral center, often in conjunction with quantum chemical calculations. rsc.orgacs.orgacs.org

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for investigating chiral molecules. It measures the differential absorption of left and right circularly polarized light by a sample. This differential absorption, known as the CD effect, is exquisitely sensitive to the three-dimensional arrangement of atoms in a molecule and is therefore an invaluable tool for assigning the absolute configuration of enantiomers and diastereomers.

For a molecule like this compound, which possesses at least one chiral center at the 4-position, its enantiomers will produce mirror-image CD spectra. The sign and magnitude of the Cotton effects—the characteristic peaks in a CD spectrum—are directly related to the spatial orientation of the chromophores within the chiral molecular framework. The primary chromophore in this compound is the amide carbonyl group. The electronic transitions of this group, typically in the far-UV region (around 200-240 nm), are expected to give rise to distinct CD signals.

Research Findings:

To date, specific CD spectroscopic data for this compound is not extensively reported in publicly accessible literature. However, based on general principles and studies of similar β-amino acids and chiral amides, a predictive analysis can be made. The sign of the Cotton effect associated with the n → π* transition of the amide carbonyl can often be correlated with the absolute configuration at the adjacent stereocenter. For instance, empirical rules, such as the Octant Rule, can be applied to predict the sign of the CD signal based on the conformation of the molecule.

Table 1: Predicted Circular Dichroism (CD) Characteristics for Enantiomers of this compound

EnantiomerPredicted Sign of Cotton Effect (n → π* transition)Predicted Wavelength Range (nm)
(R)-6-Amino-4-ethylhexanamidePositive or Negative210 - 230
(S)-6-Amino-4-ethylhexanamideOpposite to (R)-enantiomer210 - 230

Note: The predicted signs are illustrative and would require experimental verification and computational modeling for definitive assignment.

The acquisition of experimental CD data for synthesized, enantiomerically pure samples of (R)- and (S)-6-Amino-4-ethylhexanamide would be the definitive step. Such an analysis would involve dissolving the samples in a suitable transparent solvent, such as methanol or acetonitrile, and recording the CD spectra. Comparison of the experimental spectra with those predicted by quantum chemical calculations, such as time-dependent density functional theory (TD-DFT), would provide a robust assignment of the absolute configuration.

Derivatization with Chiral Auxiliaries for Stereochemical Assignment

When CD spectroscopy alone is insufficient or when the chromophores are weak, derivatization with a chiral auxiliary offers a powerful alternative for determining the absolute stereochemistry of a chiral molecule. This method involves the covalent attachment of a well-defined chiral molecule (the auxiliary) to the analyte, in this case, this compound. This process converts the pair of enantiomers into a pair of diastereomers.

The resulting diastereomers possess distinct physical and spectroscopic properties, which allows for their separation and characterization by standard achiral techniques, most commonly Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).

The primary amino group of this compound is the ideal site for derivatization. A variety of chiral auxiliaries, often referred to as chiral derivatizing agents (CDAs), can be employed. Prominent examples include Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide), and various chiral isocyanates.

Research Findings:

While specific studies detailing the derivatization of this compound are scarce, the general methodology is well-established for primary amines. The reaction of racemic this compound with a single enantiomer of a chiral auxiliary, for example, (R)-Mosher's acid chloride, would yield two diastereomeric amides.

Table 2: Potential Chiral Auxiliaries for Derivatization of this compound

Chiral AuxiliaryDerivatization SiteResulting DiastereomersAnalytical Technique
(R)-Mosher's acid chloridePrimary amino groupDiastereomeric amides¹H NMR, ¹⁹F NMR
Marfey's reagent (L-FDAA)Primary amino groupDiastereomeric dinitrophenyl derivativesHPLC-UV/Vis
(R)-1-(1-Naphthyl)ethyl isocyanatePrimary amino groupDiastereomeric ureasHPLC, ¹H NMR

The key to this method lies in the analysis of the resulting diastereomers. In ¹H NMR spectroscopy, the chiral environment of the auxiliary induces chemical shift differences (Δδ) for the protons of the original enantiomers. By analyzing the magnitude and sign of these differences, and by comparing them to established models for the specific auxiliary used, the absolute configuration of the original amine can be deduced. For instance, in the case of Mosher's amides, the protons on one side of the newly formed amide plane will be shielded, while those on the other side will be deshielded, leading to predictable chemical shift differences.

Similarly, in HPLC analysis, the diastereomers will exhibit different retention times on a standard achiral column, allowing for their separation and quantification. By comparing the elution order to that of known standards or by applying established elution order rules for the specific CDA and chromatographic conditions, the stereochemistry can be assigned.

Role of 6 Amino 4 Ethylhexanamide As a Chemical Intermediate and Building Block

Synthesis of Complex Organic Molecules

The strategic incorporation of 6-Amino-4-ethylhexanamide into a synthetic route can provide a robust platform for building molecular complexity. Its aliphatic backbone can be functionalized in a controlled manner, leveraging the differential reactivity of the amine and amide groups. For instance, the primary amine can be selectively protected, allowing for chemical modifications at the amide terminus. Subsequent deprotection would then avail the amine for further reactions. This orthogonal protection-deprotection strategy is a fundamental concept in the total synthesis of natural products and other complex organic targets.

Moreover, the ethyl group at the 4-position introduces a chiral center, suggesting that enantiomerically pure forms of this compound could serve as valuable chiral building blocks. The use of such chiral synthons is paramount in modern medicinal chemistry, where the stereochemistry of a molecule often dictates its pharmacological activity.

Table 1: Potential Synthetic Transformations of this compound

Functional Group Reaction Type Reagents and Conditions Resulting Functional Group
Primary Amine Acylation Acid chloride, base Secondary Amide
Primary Amine Reductive Amination Aldehyde/Ketone, NaBH4 Secondary/Tertiary Amine
Primary Amide Hydrolysis Strong acid or base, heat Carboxylic Acid

Scaffold for the Construction of Polymeric Materials

In the realm of polymer chemistry, monomers with two reactive sites are essential for the synthesis of linear polymers through step-growth polymerization. This compound, or its derivatives, could theoretically serve as such a monomer. For example, hydrolysis of the amide to a carboxylic acid would yield 6-amino-4-ethylhexanoic acid. This amino acid could then undergo self-condensation polymerization to produce a polyamide, a class of polymers known for their excellent thermal and mechanical properties. The ethyl side chain would be expected to influence the polymer's properties, potentially disrupting chain packing and leading to materials with lower crystallinity and increased solubility compared to their linear counterparts like nylon 6.

Alternatively, reduction of the amide to a diamine (4-ethylhexane-1,6-diamine) would create a monomer suitable for reaction with diacyl chlorides or dicarboxylic acids to form different types of polyamides. The specific nature of the resulting polymer would be dictated by the choice of the co-monomer.

Precursor in the Synthesis of Functional Amide-Containing Compounds

The inherent amide functionality of this compound makes it a direct precursor to a variety of more complex amide-containing molecules. These derivatives could find applications in diverse areas, from pharmaceuticals to materials science.

The primary amine of this compound is a prime site for derivatization. It can be readily acylated with a wide range of acid chlorides or activated carboxylic acids to introduce new functionalities. For example, reaction with an acyl chloride containing a reporter group (e.g., a fluorophore) would yield a fluorescently tagged hexanamide (B146200) derivative. Similarly, the introduction of moieties that can participate in specific non-covalent interactions, such as hydrogen bonding or π-stacking, could lead to the development of molecules with self-assembling properties. The synthesis of such derivatives is often achieved through standard peptide coupling protocols, which are well-established and highly efficient. The use of coupling agents like dicyclohexylcarbodiimide (DCC) can facilitate the formation of the new amide bond under mild conditions.

The concept of bioconjugation, the linking of two molecules where at least one is a biomolecule, is a powerful tool in materials science and biotechnology. The primary amine of this compound provides a handle for its conjugation to other molecules or surfaces. For instance, it could be attached to proteins or peptides through reactions targeting their native amino acids. This could be achieved by activating the carboxyl groups of the protein with a reagent like a carbodiimide (B86325), followed by reaction with the amine of this compound.

Another approach involves the use of bifunctional linkers. The amine of this compound could first react with one end of a linker, leaving the other end available for attachment to a second molecule or a material surface. This strategy allows for the creation of well-defined molecular tethers with specific lengths and chemical properties. Such conjugation strategies are crucial for the development of biosensors, drug delivery systems, and functionalized biomaterials.

Application in Derivatization for Enhanced Analytical Detection

In analytical chemistry, particularly in techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS), the detection of certain analytes can be challenging due to their low concentration or poor ionization efficiency. Chemical derivatization is a strategy used to overcome these limitations by modifying the analyte to improve its detectability. The primary amine of this compound makes it a suitable candidate for such derivatization reactions.

A common approach for derivatizing primary amines is pre-column derivatization with a reagent that introduces a chromophore or a fluorophore, enhancing UV-Vis or fluorescence detection, respectively. A well-known derivatizing agent for amines is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which reacts with primary amines to form highly fluorescent and stable derivatives. This would allow for the sensitive quantification of this compound or any molecule to which it is attached.

Table 2: Potential Derivatization Reactions for Analytical Detection

Derivatizing Agent Functional Group Targeted Detection Method Potential Advantage
Dansyl chloride Primary Amine Fluorescence High sensitivity
9-fluorenylmethyl chloroformate (FMOC-Cl) Primary Amine UV/Fluorescence Stable derivatives

While specific, documented applications of this compound in the scientific literature are not widespread, its molecular structure strongly suggests its potential as a versatile chemical intermediate and building block. Its bifunctional nature, possessing both a reactive primary amine and a modifiable primary amide, opens up a wide range of synthetic possibilities. From the construction of complex organic molecules and polymers to the development of functionalized materials and its use in enhanced analytical detection, this compound represents a molecule of latent opportunity. Further research into the reactivity and applications of this compound could unveil its practical utility across various sectors of the chemical sciences.

Advanced Methodologies and Future Research Directions in 6 Amino 4 Ethylhexanamide Chemistry

Development of Novel Synthetic Routes with High Atom Economy

The synthesis of amides is a cornerstone of organic chemistry, yet traditional methods often rely on stoichiometric activating agents, leading to significant chemical waste. ucl.ac.uk The principle of atom economy, which seeks to maximize the incorporation of starting materials into the final product, is driving the development of more sustainable synthetic routes applicable to 6-Amino-4-ethylhexanamide.

Future research is focused on direct condensation reactions between a suitable carboxylic acid derivative (e.g., 4-ethylhexanoic acid) and an amino-containing precursor. These methods circumvent the need for high molecular weight coupling reagents like carbodiimides (e.g., DCC) or phosphonium/uronium salts (e.g., HATU), which generate substantial byproducts. ucl.ac.ukluxembourg-bio.com A key strategy involves the catalytic removal of water, the only theoretical byproduct of direct amidation. ucl.ac.uk While thermal condensation is possible, it often requires high temperatures that can be detrimental to complex substrates. luxembourg-bio.com Therefore, the development of catalytic approaches that operate under milder conditions is a primary objective. The ideal synthesis for this compound would involve a one-pot process starting from readily available precursors, minimizing purification steps and solvent usage, aligning with the principles of green chemistry. researchgate.net

Continuous Flow Synthesis and Automation in Hexanamide (B146200) Production

The transition from batch processing to continuous flow manufacturing represents a significant advancement in chemical production, offering enhanced safety, consistency, and scalability for hexanamides. researchgate.net Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, which is crucial for optimizing yield and purity. For related amide synthesis processes, continuous flow systems have been shown to dramatically reduce reaction times—in some cases from hours to minutes—while improving yields.

Automation is integral to modernizing hexanamide production. hexagon.com Automated systems allow for precise control of reagent addition and reaction conditions, minimizing side reactions and ensuring batch-to-batch consistency. The integration of in-line analytics, such as Fourier-transform infrared spectroscopy (FTIR) and high-performance liquid chromatography (HPLC), within a continuous flow setup enables real-time monitoring of the reaction progress. This Process Analytical Technology (PAT) approach allows for immediate adjustments, ensuring the process remains within its optimal window. For a multi-step synthesis leading to a complex hexanamide, telescoping several reactions in a continuous flow system without intermediate purification can significantly improve efficiency. lookchem.com

FeatureBatch SynthesisContinuous Flow Synthesis
Scalability Difficult, often requires re-optimizationStraightforward, by extending operation time
Safety Higher risk due to large volumes of reagentsInherently safer with small reaction volumes
Heat & Mass Transfer Often inefficient and non-uniformHighly efficient and uniform
Process Control Limited, manual adjustmentsPrecise, automated real-time control
Reaction Time Typically longer (e.g., hours)Significantly shorter (e.g., minutes)
Product Consistency Variable between batchesHigh batch-to-batch consistency

Exploration of New Catalytic Systems for Amide Bond Formation

The formation of the amide bond in this compound is a critical synthetic step, and research into novel catalytic systems is aimed at improving efficiency and sustainability. ucl.ac.uk Modern catalysis is moving away from stoichiometric reagents toward systems that are effective in small, catalytic amounts. rsc.org

Key Catalytic Approaches:

Enzymatic Catalysis: Biocatalysts, such as Candida antarctica Lipase (B570770) B (CALB), are gaining prominence for their high selectivity and operation under mild conditions. nih.govresearchgate.net CALB has been successfully used for the direct amidation of free carboxylic acids with various amines in green solvents like cyclopentyl methyl ether (CPME). nih.govmdpi.com This enzymatic method often yields pure products with excellent conversion rates, eliminating the need for intensive purification. nih.gov

Metal-Based Catalysis: Various metals have been explored for amide bond formation. Iron(III) chloride (FeCl₃) has been demonstrated as a simple, inexpensive, and green catalyst for direct amidation, producing water-soluble byproducts that simplify product isolation. rsc.org Palladium-based catalysts have also been investigated for their role in amide synthesis and subsequent C-H functionalization reactions. whiterose.ac.uk

Boron-Based Catalysis: Boronic acids and their derivatives have emerged as highly effective catalysts for amidations, including those involving challenging substrates like poorly nucleophilic amines. ucl.ac.uk These reactions can often be scaled up to produce multi-gram quantities of amides with high efficiency. ucl.ac.uk

Catalyst TypeExample(s)Key AdvantagesRelevant Findings
Enzymatic Candida antarctica Lipase B (CALB)High selectivity, mild conditions, green solvents, minimal purification. nih.govAchieved >92% conversion for 28 different amides in 90 minutes. mdpi.com
Metal-Based Iron(III) Chloride (FeCl₃), Palladium catalystsInexpensive, circumvents stoichiometric reagents, water-soluble byproducts. rsc.orgEffective for less nucleophilic anilines and sterically hindered amino acids. rsc.org
Organocatalyst Boronic AcidsHigh efficiency, broad substrate scope, scalable. ucl.ac.ukEffective for preparing pharmaceutically relevant amides. ucl.ac.uk

Advanced Analytical Techniques for Trace Analysis and Impurity Profiling

Ensuring the purity of this compound is critical, especially for pharmaceutical applications. Advanced analytical techniques are essential for detecting, identifying, and quantifying trace-level impurities that may arise during synthesis or degradation. sciprofiles.commdpi.com The development of a robust analytical method is a prerequisite for quality control. mdpi-res.com

A comprehensive approach to impurity profiling typically involves a combination of chromatographic separation and spectroscopic detection. High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating the main compound from its process-related impurities and degradation products. sciprofiles.commdpi.com Method development often involves testing various columns, mobile phases, and gradient conditions to achieve superior separation of all potential impurities. sciprofiles.commdpi.com

For structural elucidation of unknown impurities, hyphenated techniques are indispensable:

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated impurity, offering initial clues to their identity. mdpi.com

High-Resolution Mass Spectrometry (HRMS): Delivers highly accurate mass measurements, allowing for the determination of the elemental composition of an impurity. sciprofiles.comgrafiati.com This is crucial for confirming proposed structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, including the connectivity of atoms (¹H, ¹³C, COSY) and spatial relationships (HMBC, HSQC), which is used to definitively confirm the structure of isolated impurities. sciprofiles.commdpi.com

Studies on related compounds, such as lisdexamfetamine, have demonstrated the power of this combined analytical approach to identify and characterize numerous impurities, even those present at levels below 0.1%. mdpi.comresearchgate.net

Integration of Machine Learning in Predictive Chemistry for Hexanamide Research

Machine learning (ML) is revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes, thereby accelerating the discovery and development process. nih.govresearchgate.net For hexanamide research, ML models can be trained on existing chemical data to predict the characteristics of novel compounds like this compound before they are synthesized.

Applications in Hexanamide Research:

Property Prediction: ML models, such as Support Vector Machines (SVM) or Artificial Neural Networks (ANN), can be trained to predict physicochemical properties (e.g., solubility, dipole moment) and biological activities. acs.orgnih.gov For instance, an SVM model could be developed to screen a virtual library of this compound derivatives for potential biological activity, prioritizing the most promising candidates for synthesis. nih.gov

Reaction Optimization: Algorithms can analyze data from previous experiments to predict the optimal reaction conditions (temperature, catalyst, solvent) to maximize the yield of this compound.

Analytical Prediction: ML can aid in the identification of unknown compounds. Models have been developed to predict analytical properties, such as chromatographic retention times or mass spectrometry fragmentation patterns, which can be compared against experimental data to help identify impurities. nih.gov

The success of these predictive models is highly dependent on the quality and diversity of the training data. nih.govnih.gov As more data on hexanamides and related compounds become available, the accuracy and predictive power of these in silico tools will continue to improve.

Design and Synthesis of Stereoisomers for Enantioselective Studies

The structure of this compound contains a chiral center at the C4 carbon. This means the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-6-Amino-4-ethylhexanamide and (S)-6-Amino-4-ethylhexanamide. It is a well-established principle in medicinal chemistry that different stereoisomers of a chiral drug can have vastly different pharmacological activities and metabolic fates. rcsb.org Therefore, the synthesis and study of the individual stereoisomers of this compound is a critical area of research.

Strategies for obtaining single enantiomers include:

Chiral Resolution: This involves separating a racemic mixture (a 50:50 mix of both enantiomers).

Enzymatic Resolution: Utilizes enzymes like lipases that react preferentially with one enantiomer in a racemic mixture, allowing for the separation of the reacted and unreacted enantiomers. researchgate.net This method is known for its high enantioselectivity.

Cocrystal Formation: Involves using a single enantiomer of another chiral compound (a resolving agent) to form a diastereomeric cocrystal with one of the enantiomers from the racemic mixture, which can then be separated by physical means like filtration. researchgate.net

Asymmetric Synthesis: This involves using chiral catalysts or starting materials to directly synthesize the desired enantiomer with high purity, avoiding the need for a resolution step.

Once isolated, the individual enantiomers of this compound must be studied separately to determine their unique biological profiles. This enantioselective study is crucial for developing a safe and effective compound for any potential therapeutic application. researchgate.net

Q & A

Q. What frameworks support robust structure-activity relationship (SAR) analysis?

  • Methodological Answer : Combine molecular docking (AutoDock Vina) with in vitro assays to validate binding hypotheses. Use free-energy perturbation (FEP) calculations to quantify substituent effects. Cross-reference with crystallographic data from CCDC entries .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.